molecular formula C15H15IN2O5 B5918685 5-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B5918685
M. Wt: 430.19 g/mol
InChI Key: OBSFFSYNSHLUNC-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that combines an iodinated phenyl group with a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the iodination of a phenyl precursor. This is followed by the formation of the pyrimidinetrione core through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the required production volume and the specific application. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the iodine atom can produce a variety of functionalized derivatives .

Scientific Research Applications

5-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
  • 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

Compared to similar compounds, 5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O5/c1-4-23-11-7-8(6-10(16)12(11)19)5-9-13(20)17(2)15(22)18(3)14(9)21/h5-7,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFFSYNSHLUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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